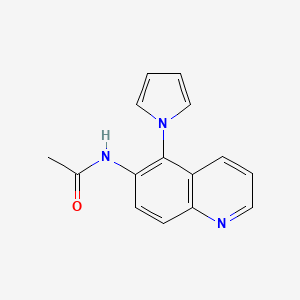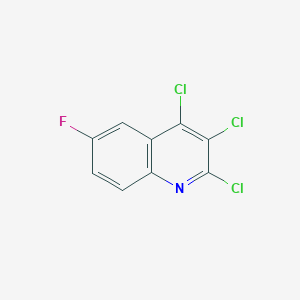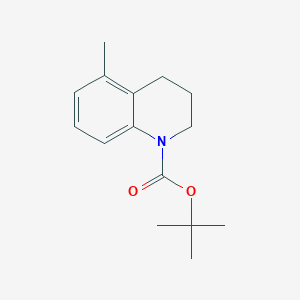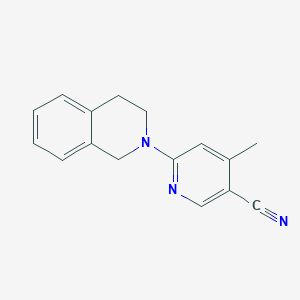
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide is a chemical compound with the molecular formula C15H13N3O and a molar mass of 251.28 g/mol It is characterized by the presence of a quinoline ring fused with a pyrrole ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide typically involves the reaction of 5-aminoquinoline with 1H-pyrrole-1-carboxaldehyde in the presence of acetic anhydride . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline or pyrrole rings.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-(1H-Pyrrol-1-yl)quinolin-6-yl)acetamide: C15H13N3O
6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid: A compound with a similar pyrrole ring structure.
Uniqueness
This compound is unique due to its specific combination of a quinoline ring fused with a pyrrole ring and an acetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
88328-41-0 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(5-pyrrol-1-ylquinolin-6-yl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-11(19)17-14-7-6-13-12(5-4-8-16-13)15(14)18-9-2-3-10-18/h2-10H,1H3,(H,17,19) |
InChI Key |
WFHWBRYSHREZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)N=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)




![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)



![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)

![(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)

